N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide
Overview
Description
N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, also known as PBF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PBF is a synthetic compound that belongs to the family of benzodioxole derivatives. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide is not fully understood. However, it has been proposed that N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has also been found to inhibit the activation of MAPK, which is a signaling pathway that plays a key role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has also been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. Additionally, N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has some limitations for lab experiments. It is a relatively new compound, which means that there is limited information available on its properties and behavior. Additionally, N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide is a complex molecule, which makes it difficult to study its interactions with other molecules.
Future Directions
There are several future directions for the research on N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide. First, further studies are needed to fully understand the mechanism of action of N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide. Second, more studies are needed to evaluate the potential applications of N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide in the treatment of various diseases, such as cancer and inflammatory diseases. Third, studies are needed to evaluate the safety and toxicity of N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide in animal models and in humans. Fourth, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide, including its absorption, distribution, metabolism, and excretion. Finally, studies are needed to evaluate the potential interactions of N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide with other drugs and molecules.
Scientific Research Applications
N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has been extensively studied for its potential applications in various fields of research. It has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has also been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, N-(6-propyl-1,3-benzodioxol-5-yl)-2-furamide has been found to possess anti-oxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(6-propyl-1,3-benzodioxol-5-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-4-10-7-13-14(20-9-19-13)8-11(10)16-15(17)12-5-3-6-18-12/h3,5-8H,2,4,9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCIUFHQHWDBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=CO3)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-propyl-1,3-benzodioxol-5-yl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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